molecular formula C17H13N3OS2 B15005427 1-(4-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone

1-(4-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone

Cat. No.: B15005427
M. Wt: 339.4 g/mol
InChI Key: RWGPMCRFVSZGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This step involves the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Triazole Ring: The benzothiazole intermediate is then reacted with a triazole precursor under appropriate conditions to form the triazolo-benzothiazole structure.

    Attachment of the Ethanone Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenated compounds and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(4-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action

Properties

Molecular Formula

C17H13N3OS2

Molecular Weight

339.4 g/mol

IUPAC Name

1-(4-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone

InChI

InChI=1S/C17H13N3OS2/c1-11-6-8-12(9-7-11)14(21)10-22-16-18-19-17-20(16)13-4-2-3-5-15(13)23-17/h2-9H,10H2,1H3

InChI Key

RWGPMCRFVSZGEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3

Origin of Product

United States

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